1,5-Naphthyridine-2-carbonitrile
Overview
Description
1,5-Naphthyridine-2-carbonitrile is a heterocyclic compound . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . The published strategies related to the synthesis of 1,5-naphthyridines involve their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Molecular Structure Analysis
This compound is a derivative of the cyclic naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Scientific Research Applications
Corrosion Inhibition
1,5-Naphthyridine derivatives have demonstrated significant corrosion inhibition effects. In a study by Singh et al. (2016), three novel naphthyridines, including variants of 1,5-naphthyridine-2-carbonitrile, showed high inhibition activities for mild steel in hydrochloric acid, indicating their potential as effective corrosion inhibitors (Singh et al., 2016).
Synthesis and Fluorescence Properties
Naphthyridine derivatives, including this compound, have been synthesized through silica gel-catalyzed processes, with the products exhibiting high fluorescence quantum yields. Wu et al. (2010) detailed this process, highlighting the potential of these compounds in fluorescent applications (Wu et al., 2010).
Synthetic Organic Chemistry
Naphthyridine compounds play an important role in synthetic organic chemistry. Masdeu et al. (2020) reviewed various synthetic protocols for constructing the 1,5-naphthyridine scaffold and its applications, including as ligands for metal complexes formation and in medicinal chemistry due to their biological activity (Masdeu et al., 2020).
Dye-Sensitized Solar Cells
The use of 1,5-naphthyridine derivatives in dye-sensitized solar cells has been investigated. Anandan et al. (2004) synthesized naphthyridine coordinated ruthenium (II) complexes and demonstrated their application in solar cells, achieving significant current conversion efficiency (Anandan et al., 2004).
Luminescent Property Study
Naphthyridine-containing compounds have been studied for their luminescent properties. Wei et al. (2014) explored the structure-fluorescence relationship of naphthyridine compounds, revealing potential applications as organic fluorescent materials (Wei et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 1,5-Naphthyridine-2-carbonitrile and its derivatives could involve further exploration of their synthesis, reactivity, and applications . Their significant importance in the field of medicinal chemistry, due to their wide variety of biological activities, suggests potential for future research .
Properties
IUPAC Name |
1,5-naphthyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWMSNLQFUZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733878 | |
Record name | 1,5-Naphthyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-36-3 | |
Record name | 1,5-Naphthyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.